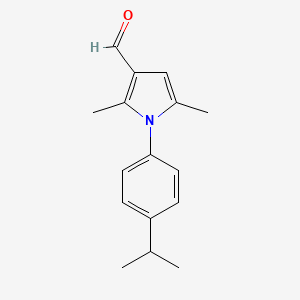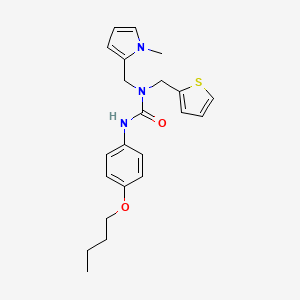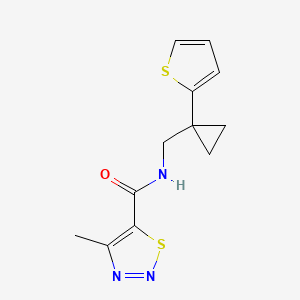
Sodium 5-cyanothiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium 5-cyanothiophene-2-sulfinate is a compound with a molecular weight of 195.2 . It is used as a reagent in organic synthesis.
Synthesis Analysis
Sodium sulfinates, including Sodium 5-cyanothiophene-2-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The IUPAC name for Sodium 5-cyanothiophene-2-sulfinate is the same as its common name . The InChI code for this compound is1S/C5H3NO2S2.Na/c6-3-4-1-2-5(9-4)10(7)8;/h1-2H,(H,7,8);/q;+1/p-1 . Chemical Reactions Analysis
Sodium sulfinates have been used in various synthetic applications. They have been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis
Sodium 5-cyanothiophene-2-sulfinate is a compound with a molecular weight of 195.2 . More specific physical and chemical properties are not mentioned in the sources.Scientific Research Applications
Organic Semiconductors
Research has highlighted the use of sodium sulfide-promoted thiophene-annulations, a method that facilitates the synthesis of acene(di)thiophenes. These compounds serve as organic semiconductors or building blocks for creating semiconducting oligomers and polymers. The synthetic approach utilizing sodium sulfide hydrate is efficient for producing electron-donating acene(di)thiophenes and electron-deficient naphtho[2,3-b:6,7-b']dithiophene diimide, demonstrating their application in organic field-effect transistors and organic photovoltaics. This underscores the potential of sodium sulfide in promoting the advancement of organic semiconducting materials (Nakano & Takimiya, 2017).
Synthesis of Heterocyclic Compounds
Another significant application involves the synthesis of 4H-1,4-benzothiazine derivatives through ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions, demonstrating the versatility of sodium hydride or potassium tert-butoxide in facilitating these transformations. This method provides a novel route for preparing benzothiazine derivatives, which are valuable in medicinal chemistry (Kobayashi et al., 2006).
Organic Synthesis and Material Science
Sodium sulfinates have been widely recognized for their stable properties, simple synthesis, and cost-effectiveness, finding extensive use in organic synthesis chemistry. They are employed in crafting sulfur compounds through the formation of S—X bonds (S—S, S—N, and S—P) and engaging in various types of reactions that highlight their broad substrate scope and reaction mechanisms. This review underlines the importance of sodium sulfinates in the future applications of organic synthesis, offering a foundation for new synthetic methodologies (Huang et al., 2019).
properties
IUPAC Name |
sodium;5-cyanothiophene-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S2.Na/c6-3-4-1-2-5(9-4)10(7)8;/h1-2H,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAYQDCYYWVEQO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)[O-])C#N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2NNaO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1850861-08-3 |
Source


|
| Record name | sodium 5-cyanothiophene-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)

![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)


![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2658645.png)



![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)